molecular formula C12H8INO2 B5787035 Pyridin-3-yl 2-iodobenzoate

Pyridin-3-yl 2-iodobenzoate

Cat. No.: B5787035
M. Wt: 325.10 g/mol
InChI Key: NVRNIAQBSLCJID-UHFFFAOYSA-N
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Description

Pyridin-3-yl 2-iodobenzoate is a valuable chemical intermediate designed for research and development applications, particularly in synthetic organic chemistry and drug discovery. This compound integrates two key functional moieties: a pyridin-3-yl (nicotinic) group and a 2-iodobenzoate group. The pyridine scaffold is a privileged structure in medicinal chemistry, noted for improving water solubility and contributing to the bioactivity of pharmaceutical molecules . The iodine atom on the benzoate ring is an excellent handle for further synthetic elaboration. It readily participates in metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, allowing researchers to form new carbon-carbon bonds and create more complex bi-aryl structures . This makes this compound a versatile building block for constructing potential ligands, functional materials, or novel pharmacophores. Researchers can leverage this compound to explore structure-activity relationships or develop new chemical entities. The presence of the ester linkage also offers a site for functional group interconversion. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-yl 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO2/c13-11-6-2-1-5-10(11)12(15)16-9-4-3-7-14-8-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRNIAQBSLCJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CN=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyridin 3 Yl 2 Iodobenzoate Within Nitrogen Heterocycle Chemistry

The pyridine (B92270) scaffold, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. youtube.com This structural motif is present in a vast array of natural products, pharmaceuticals, and functional materials. rsc.org The nitrogen atom in the pyridine ring imparts unique properties, influencing the molecule's basicity, nucleophilicity, and ability to coordinate with metal catalysts. youtube.com

Role As a Key Intermediate and Building Block in Complex Molecule Synthesis

Pyridin-3-yl 2-iodobenzoate (B1229623) is well-suited to function as a versatile building block in the synthesis of complex organic molecules. This versatility stems from the presence of two key reactive sites: the aryl iodide and the ester linkage.

Aryl iodides are particularly valuable in metal-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium or copper. mdpi.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

The ester group in Pyridin-3-yl 2-iodobenzoate can undergo a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid and pyridin-3-ol, or it can be subjected to amidation or transesterification to introduce new functional groups. The ability to modify both the aryl iodide and the ester independently provides a powerful strategy for the divergent synthesis of a library of related compounds from a common intermediate.

Below is a table illustrating the potential cross-coupling reactions of the aryl iodide moiety:

Reaction Type Coupling Partner Catalyst/Conditions Resulting Structure
Suzuki CouplingArylboronic acidPd catalyst, baseBiaryl
Sonogashira CouplingTerminal alkynePd/Cu catalyst, baseArylalkyne
Heck CouplingAlkenePd catalyst, baseArylalkene
Buchwald-Hartwig AminationAminePd catalyst, baseArylamine
Stille CouplingOrganostannanePd catalystBiaryl

Overview of Research Trajectories for Aryl Iodide and Benzoate Derivatives in Academic Contexts

Direct Synthetic Routes to Pyridin-3-yl 2-iodobenzoate (B1229623)

Direct synthetic strategies to Pyridin-3-yl 2-iodobenzoate primarily involve the formation of the ester bond from pyridin-3-ol and 2-iodobenzoic acid or their activated derivatives. These methods are often the most straightforward, though they can present challenges related to reaction conditions and substrate sensitivity.

Esterification Strategies Involving Pyridin-3-ol and 2-iodobenzoic Acid Derivatives

The formation of an ester from an alcohol and a carboxylic acid is a fundamental transformation in organic synthesis. For the synthesis of this compound, several established esterification protocols can be employed, each with its own set of reagents and conditions.

One of the most common and mild methods is the Steglich esterification . This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.govbeilstein-journals.org A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for the reaction to proceed efficiently, especially with less nucleophilic alcohols like pyridin-3-ol. nih.govnih.gov The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it suitable for sensitive substrates. nih.gov A key feature of this method is the formation of a urea (B33335) byproduct (dicyclohexylurea if DCC is used), which is generally insoluble and can be removed by filtration. nih.gov

Another powerful method for esterification is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, although for an achiral alcohol like pyridin-3-ol, this aspect is not relevant. acs.orgmdpi.com The reaction is carried out using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgmdpi.com The Mitsunobu reaction is known for its mild conditions and high yields, but a significant drawback is the formation of triphenylphosphine oxide and a hydrazine-dicarboxylate byproduct, which can sometimes complicate the purification of the desired ester. researchgate.net

For more reactive systems, 2-iodobenzoic acid can be converted to its more electrophilic acid chloride, 2-iodobenzoyl chloride . The reaction of 2-iodobenzoyl chloride with pyridin-3-ol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, would provide the desired ester. This is a classic and often high-yielding approach, though the preparation of the acid chloride from the carboxylic acid requires an additional step using reagents like thionyl chloride or oxalyl chloride.

Table 1: Comparison of Esterification Strategies

Method Reagents Typical Conditions Advantages Disadvantages
Steglich Esterification 2-iodobenzoic acid, pyridin-3-ol, DCC/DIC, DMAP Room temperature, aprotic solvent Mild conditions, good for sensitive substrates Formation of urea byproduct
Mitsunobu Reaction 2-iodobenzoic acid, pyridin-3-ol, PPh₃, DEAD/DIAD 0 °C to room temperature, THF Mild conditions, high yields Byproduct removal can be difficult
Acid Chloride Method 2-iodobenzoyl chloride, pyridin-3-ol, base (e.g., pyridine) 0 °C to room temperature High reactivity, often high yields Requires prior synthesis of the acid chloride

Convergent Approaches via Organometallic Coupling

Convergent synthetic strategies aim to bring together two complex fragments in a single step. In the context of this compound, this could involve the formation of the C-O ester bond through a metal-catalyzed coupling reaction. While less common for ester synthesis than for biaryl C-C bonds, certain organometallic reactions can be adapted for this purpose.

One such approach is the Ullmann condensation , which traditionally refers to the copper-catalyzed synthesis of diaryl ethers from an aryl halide and a phenol. nih.gov While typically used for ether formation, modifications of the Ullmann reaction can be applied to the synthesis of aryl esters. This would involve the coupling of a salt of pyridin-3-ol with an activated derivative of 2-iodobenzoic acid, catalyzed by a copper(I) salt. The reaction generally requires high temperatures and polar aprotic solvents. nih.gov

A plausible, though less conventional, convergent route could involve a palladium-catalyzed decarbonylative coupling. In such a reaction, a potassium oxalate (B1200264) monoester could be coupled with an aryl halide. nih.gov While not a direct coupling of an alcohol and a carboxylic acid, it represents a convergent organometallic approach to ester synthesis.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly useful for constructing the biaryl core of molecules related to this compound, which can then be further functionalized.

Suzuki-Miyaura Coupling for (Pyridin-3-yl)benzoic Acid Derivatives Utilizing Ethyl 2-iodobenzoate

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. numberanalytics.com To synthesize a precursor to this compound, one could envision the coupling of a pyridin-3-ylboronic acid or a more stable derivative like a pyridin-3-ylboronic acid pinacol (B44631) ester with ethyl 2-iodobenzoate. nih.govresearchgate.net

This reaction would yield ethyl 2-(pyridin-3-yl)benzoate. The subsequent hydrolysis of the ethyl ester would provide 2-(pyridin-3-yl)benzoic acid, a key intermediate that could then be esterified with an appropriate alcohol. The success of the Suzuki-Miyaura coupling often depends on the choice of palladium catalyst, ligand, and base. nih.gov For couplings involving heteroaryl boronic acids, specific ligands are often required to achieve high yields. mdpi.com

Table 2: Example of Suzuki-Miyaura Coupling Conditions

Aryl Halide Boronic Acid/Ester Catalyst/Ligand Base Solvent Product
Ethyl 2-iodobenzoate Pyridin-3-ylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water Ethyl 2-(pyridin-3-yl)benzoate
Ethyl 2-iodobenzoate Pyridin-3-ylboronic acid pinacol ester PdCl₂(dppf) K₂CO₃ Dioxane/Water Ethyl 2-(pyridin-3-yl)benzoate

Negishi Coupling Approaches with Substituted Iodobenzoates

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. numberanalytics.comwikipedia.org This method is known for its high functional group tolerance and the high reactivity of the organozinc reagents. wikipedia.org For the synthesis of a (pyridin-3-yl)benzoic acid derivative, a pyridylzinc reagent, such as 3-pyridylzinc bromide, could be coupled with a substituted iodobenzoate, like methyl 2-iodobenzoate. researchgate.netorgsyn.org

The pyridylzinc reagent can be prepared by the direct insertion of activated zinc into 3-bromopyridine (B30812) or by transmetalation from a corresponding organolithium or Grignard reagent. orgsyn.org The subsequent palladium-catalyzed coupling with the iodobenzoate ester would furnish the desired biaryl product. researchgate.net

Table 3: Representative Negishi Coupling Reaction

Organozinc Reagent Aryl Halide Catalyst Solvent Product
3-Pyridylzinc bromide Methyl 2-iodobenzoate Pd(PPh₃)₄ THF Methyl 2-(pyridin-3-yl)benzoate
3-Pyridylzinc chloride Ethyl 2-iodobenzoate Pd₂(dba)₃ / SPhos THF/NMP Ethyl 2-(pyridin-3-yl)benzoate

C-H Activation-Arylation Approaches with Methyl-3-iodobenzoate

Direct C-H activation-arylation is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of one of the coupling partners, leading to greater atom economy. researchgate.netrsc.org In this context, the direct arylation of pyridine at the C-H bond with an aryl halide like methyl 3-iodobenzoate (B1234465) could, in principle, lead to a methyl (pyridin-x-yl)benzoate derivative.

The direct arylation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the metal catalyst. researchgate.net However, methods have been developed for the direct arylation of pyridine N-oxides, which can subsequently be reduced to the corresponding pyridine. nih.govacs.org Rhodium-catalyzed direct arylation of pyridines has also been reported. nih.gov A palladium-catalyzed C-H arylation using aryltrifluoroborates has also been demonstrated with pyridine substrates. nih.gov While a direct C-H arylation of pyridine with methyl 3-iodobenzoate to form the specific meta-substituted product is not widely documented, the existing literature on direct arylation of pyridines suggests that such a transformation is a plausible, albeit challenging, synthetic route. nih.gov

Functionalization of Halogenated Benzoate Precursors

The synthesis of complex molecules often relies on the strategic functionalization of readily available starting materials. Halogenated benzoates, in particular, serve as versatile precursors due to the reactivity of the carbon-halogen bond, which allows for the introduction of various functional groups through coupling reactions and other transformations. The following sections detail specific methodologies for the synthesis of key intermediates and the incorporation of the iodobenzoate moiety into larger aromatic systems.

Synthesis of 3-Amino-5-halo-2-iodobenzoates as Versatile Starting Materials

A novel and practical synthetic route for 3-amino-5-halo-2-iodobenzoates has been developed, utilizing commercially available 2-aminobenzoates that bear a suitable halogen atom at the C5 position. korea.ac.krresearchgate.net These products are valuable starting materials in the synthesis of various pharmaceuticals. korea.ac.krresearchgate.net

The synthesis commences with the introduction of a nitro group at the C3 position of the 2-aminobenzoate (B8764639) starting material. korea.ac.krresearchgate.net This is followed by the conversion of the C2-amino group into an iodide, which yields a 5-halo-2-iodo-3-nitrobenzoate intermediate. korea.ac.krresearchgate.net The final step involves the reduction of the C3-nitro group to an amino group, affording the desired 3-amino-5-halo-2-iodobenzoate. korea.ac.krresearchgate.net This synthetic protocol has been demonstrated to be scalable, with successful transformations conducted on a 50 mmol scale, resulting in good yields of the target benzoate compounds. korea.ac.krresearchgate.net

Table 1: Synthetic Steps for 3-Amino-5-halo-2-iodobenzoates

Step Reaction Reagents and Conditions Intermediate/Product
1 Nitration - 2-amino-3-nitrobenzoates with a C5-halogen
2 Iodination - 5-halo-2-iodo-3-nitrobenzoates

Note: Specific reagents and conditions were not detailed in the source material.

Incorporation of Iodobenzoate Moiety into Aromatic Systems (e.g., Benzimidazole (B57391) Derivatives from Ethyl 3-iodobenzoate)

The iodobenzoate moiety, as found in compounds like ethyl 3-iodobenzoate, is a valuable building block for the synthesis of more complex organic molecules, including those with pharmaceutical applications. ontosight.ai The presence of the iodine atom makes these compounds excellent precursors for functionalization, particularly through cross-coupling reactions. ontosight.ai

One common strategy for constructing benzimidazole derivatives involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. beilstein-journals.org In this context, an iodobenzoic acid or its ester could be utilized. The resulting product would be a benzimidazole ring system bearing an iodophenyl substituent. This iodinated aromatic ring can then undergo further modifications. For instance, the iodine atom can be readily displaced by various functional groups through well-established cross-coupling reactions such as the Suzuki or Sonogashira reactions. ontosight.ai This allows for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of benzimidazole derivatives.

While direct synthesis of benzimidazoles from ethyl 3-iodobenzoate is plausible, a more general approach involves the synthesis of benzimidazole derivatives which can then be functionalized. For example, a series of 1,2-disubstituted benzimidazoles can be prepared with high yields and an easy workup procedure. ijpsm.com

Ullmann Coupling Reactions Involving 2-iodobenzoic Acid

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. thermofisher.comwikipedia.org This reaction has since been expanded to include a variety of "Ullmann-type" reactions, which are copper-promoted conversions of aryl halides to form aryl ethers, aryl thioethers, and aryl amines. wikipedia.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Traditionally, these reactions require high temperatures (often over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The aryl halides typically need to be activated by electron-withdrawing groups. wikipedia.org An illustrative example of an Ullmann-type reaction is the Goldberg reaction, which involves the coupling of an aniline (B41778) with an aryl halide. wikipedia.org For instance, 2-chlorobenzoic acid can be coupled with aniline in the presence of a copper catalyst. wikipedia.org Given that aryl iodides are generally more reactive than aryl chlorides in these couplings, 2-iodobenzoic acid would be a suitable substrate for such transformations. wikipedia.org

The mechanism of Ullmann-type reactions is thought to involve the in-situ formation of a copper(I) species which then reacts with the aryl halide. wikipedia.org Modern advancements have introduced the use of soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and reduce the formation of byproducts. This process typically involves the systematic variation of parameters such as temperature, solvent, catalyst, and reactant stoichiometry.

For the synthesis of pyridine-containing compounds, various optimization strategies have been employed. For example, in the synthesis of pyridin-2-yl substituted ureas, a study was conducted to find the optimal conditions. researchgate.net The reaction of pyridine N-oxide with dimethylcyanamide (B106446) was initially performed using 10 equivalents of the cyanamide (B42294) and 1.0 equivalent of methanesulfonic acid at 60°C for 3 hours, which resulted in a 93% isolated yield. researchgate.net To improve the atom economy, the amount of dimethylcyanamide was reduced, with 1.5 equivalents being found to be optimal for achieving almost full conversion. researchgate.net Further optimization involved testing catalytic amounts of the acid. researchgate.net

In another example, the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones was optimized by examining the effect of reactant equivalents and solvent. nih.gov The reaction between 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea and ethyl anthranilate was tested with varying amounts of the anthranilate ester, and it was found that using it as both a reactant and solvent at 120°C provided good results. nih.gov The use of anthranilic acid instead of its ester was also explored, which led to the formation of the desired product, albeit in a lower yield. nih.gov

These examples highlight the general principles of reaction optimization that would be applicable to the synthesis of this compound. A systematic approach to varying reaction parameters would be necessary to achieve the highest possible yield and purity of the target compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Amino-5-halo-2-iodobenzoates
2-aminobenzoates
2-amino-3-nitrobenzoates
5-halo-2-iodo-3-nitrobenzoates
Ethyl 3-iodobenzoate
o-phenylenediamine
2-iodobenzoic acid
N-methylpyrrolidone
nitrobenzene
2-chlorobenzoic acid
aniline
Pyridin-2-yl substituted ureas
Pyridine N-oxide
dimethylcyanamide
methanesulfonic acid
3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones
1,1-dimethyl-3-(4-methylpyridin-2-yl)urea
ethyl anthranilate

Reactions Involving the Iodine Moiety

The carbon-iodine bond is a focal point for a variety of transformations, including substitutions, oxidations, and participation in catalytic cycles.

Nucleophilic Substitution Reactions at the Aryl Iodide Center

The iodine atom on the benzene (B151609) ring can be displaced by various nucleophiles. This reaction is a fundamental process in organometallic chemistry, often proceeding via an SN2-type mechanism. In the context of reductive elimination from a metal center, a ligand can dissociate, followed by a nucleophilic attack at the ligand trans to the now-vacant site. osti.gov This process is critical in catalytic cycles where the formation of a new bond is facilitated by the metal. osti.gov

Oxidation to Hypervalent Iodine Reagents (e.g., IBX-esters from 2-iodobenzoate esters)

The iodine atom in 2-iodobenzoate esters can be oxidized to a hypervalent state, creating potent oxidizing agents known as IBX-esters. acs.orgnih.gov These pentavalent iodine compounds feature a pseudobenziodoxole structure and are generally stable, microcrystalline products. acs.orgnih.govmdma.ch The oxidation is commonly achieved using reagents like sodium hypochlorite (B82951) or Oxone. acs.orgwikipedia.orgorientjchem.org

These IBX-esters are valuable for a range of oxidative transformations. orientjchem.org For instance, they can oxidize alcohols to their corresponding aldehydes or ketones. acs.orgnih.gov The reactivity of these reagents can be modulated by the addition of acids like trifluoroacetic acid or Lewis acids such as boron trifluoride etherate. acs.orgnih.gov

Table 1: Preparation and Application of IBX-Esters from 2-Iodobenzoate Esters

Starting Material Oxidizing Agent Product Application Citation
2-Iodobenzoate Esters Sodium Hypochlorite IBX-Esters Oxidation of alcohols acs.orgnih.gov
2-Iodobenzoic Acid Oxone 2-Iodoxybenzoic Acid (IBX) Oxidation of alcohols to carbonyls wikipedia.orgorientjchem.org

Role in Reductive Elimination Processes

The aryl iodide functionality is significant in the reductive elimination step of various catalytic cycles, particularly those involving late transition metals like platinum, rhodium, and iridium. osti.gov In these processes, which are fundamental to industrial applications such as the Monsanto and Cativa processes for acetic acid synthesis, an octahedral, highly oxidized metal complex may initiate reductive elimination by dissociating an anionic ligand, such as iodide. osti.gov This dissociation can trigger an electronic rearrangement, leading to the formal reduction of the metal center before the final bond-forming step. osti.gov Computational studies suggest that the loss of the iodide ligand can cause an inversion of electron flow between the metal and other ligands, effectively initiating the reduction of the metal. osti.gov

Reactions Involving the Pyridine Moiety

The pyridine ring, with its basic nitrogen atom and specific electronic properties, offers distinct reactivity pathways.

Participation in Carbene Organocatalytic Tandem Reactions

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can activate substrates in unique ways. acs.orgacs.org The pyridine moiety can participate in NHC-catalyzed reactions. For example, NHCs can add to pyridinium (B92312) salts, forming aza-Breslow intermediates. researchgate.net This activation enables the nucleophilic dearomatization of the pyridine ring, leading to the formation of functionalized dihydropyridines. researchgate.net Isotope-labeling experiments have provided support for the formation of these aza-Breslow intermediates during the reaction mechanism. researchgate.net The choice of catalyst and the substituents on the pyridine ring can influence the regioselectivity of the nucleophilic addition. researchgate.net

Metalation of Pyridin-3-yl Benzoic Acid Derivatives with Strong Bases

The use of strong bases can lead to the deprotonation (metalation) of pyridin-3-yl benzoic acid derivatives at specific positions. researchgate.net The regioselectivity of this reaction is influenced by the reaction conditions. For example, N-(tert-butyl)pyridine-2-carboxamide can be deprotonated at the C3 position with Grignard reagents. rsc.org However, with N-(tert-butyl)pyridine-3-carboxamide, the reaction can result in a 1,4-addition to the pyridine ring instead of deprotonation. rsc.org The choice of base is critical; very strong bases like lithium diisopropylamide (LDA) or alkoxides can be used, depending on the pKa of the substrate and the desired outcome. researchgate.net The mechanism and stability of the resulting lithiated intermediates are key factors in the subsequent reactions with electrophiles. researchgate.net

Table 2: Metalation of Pyridine Carboxamide Derivatives

Substrate Base Outcome Citation
N-(tert-Butyl)pyridine-2-carboxamide PriMgCl or Bu2Mg Deprotonation at C3 rsc.org
N-(tert-Butyl)pyridine-3-carboxamide PriMgCl or Bu2Mg 1,4-addition to the pyridine ring rsc.org

Oxidation of the Pyridine Ring

The pyridine moiety within this compound is susceptible to oxidation, a reaction that can lead to the formation of pyridine N-oxides. This transformation is a common reactivity pathway for pyridine-containing compounds when subjected to various oxidizing agents. The specific products and their yields are highly dependent on the choice of oxidant and the reaction conditions employed. osti.gov For instance, reagents like peracetic acid, meta-chloroperbenzoic acid (m-CPBA), and Oxone are known to effect such oxidations. osti.gov The introduction of an oxygen atom to the nitrogen of the pyridine ring can significantly alter the electronic properties and subsequent reactivity of the molecule.

Cyclization and Annulation Reactions Mediated by this compound

While direct examples involving this compound in cyclization and annulation reactions are specific, the principles of using similar iodinated aromatic compounds in such transformations are well-established. The iodobenzoate group can serve as a precursor for the in-situ generation of reactive intermediates like arynes or as a component in transition metal-catalyzed cross-coupling reactions that lead to the formation of new rings.

For instance, in related systems, Lewis acid catalysis has been shown to facilitate [3+2] cyclization reactions of iodonium (B1229267) ylides with azadienes, resulting in the synthesis of spiro[benzofuran-2,2'-furan]-3-ones. nih.gov This highlights the potential of the iodobenzoate moiety to participate in complex ring-forming cascades under appropriate catalytic conditions.

Mechanistic Investigations through Control Experiments

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Control experiments have provided valuable insights into the nature of the reactive intermediates and the role of catalysts.

Insights into Radical Processes

The involvement of radical species in reactions of iodinated aromatic compounds is a key area of mechanistic investigation. While specific studies on this compound are not detailed in the provided context, analogous systems suggest that single-electron transfer (SET) processes can occur, particularly in the presence of transition metals or under photochemical conditions. These radical intermediates can then participate in a variety of bond-forming events.

Role of Lewis Acid Catalysis

Lewis acid catalysis plays a significant role in activating substrates and promoting various transformations. In reactions involving compounds structurally related to this compound, Lewis acids have been shown to be crucial. For example, the oxidative addition of thioimidates to a Pd(0) center, a key step in many cross-coupling reactions, is significantly promoted by the presence of a Lewis acid like BF₃·Et₂O. nih.gov The Lewis acid is thought to coordinate to the substrate, increasing its electrophilicity and facilitating the oxidative addition process. nih.gov This principle of Lewis acid activation is a general phenomenon that can be applied to enhance the reactivity of similar substrates in catalytic cycles. nih.gov

Reaction Type Key Features Relevant Information
OxidationFormation of pyridine N-oxides. Dependent on oxidizing agent and conditions. osti.gov
CyclizationPotential for [3+2] cycloadditions. nih.govMediated by Lewis acids in related systems. nih.gov
Mechanistic AspectPromotion of oxidative addition to Pd(0).Facilitated by Lewis acids like BF₃·Et₂O. nih.gov

Advanced Spectroscopic and Structural Elucidation of Pyridin 3 Yl 2 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the proton and carbon frameworks of Pyridin-3-yl 2-iodobenzoate (B1229623).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of each hydrogen atom in the molecule, confirming the regiochemistry of the ester linkage. The spectrum is expected to show distinct signals for the protons on the 3-pyridinyl ring and the 2-iodobenzoyl moiety.

The four protons of the pyridine (B92270) ring are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The proton at the C2 position, adjacent to the nitrogen, would likely be the most deshielded. The protons at C4, C5, and C6 would exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) based on their relationship to neighboring protons.

The four protons on the 2-iodobenzoate ring are also expected in the aromatic region (δ 7.0-8.5 ppm). The iodine substituent and the ester group influence the chemical shifts of these aromatic protons. The proton ortho to the iodine atom and the proton ortho to the carbonyl group will experience different electronic effects, leading to distinct signals. The expected chemical shifts and multiplicities are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for Pyridin-3-yl 2-iodobenzoate Predicted values are based on analysis of similar structural motifs.

Proton Assignment Ring Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H2'Pyridine8.6 - 8.8d (doublet)~2.5
H6'Pyridine8.5 - 8.7dd (doublet of doublets)~4.8, 1.5
H4'Pyridine7.8 - 8.0ddd (doublet of doublets of doublets)~8.0, 2.5, 1.5
H5'Pyridine7.4 - 7.6dd (doublet of doublets)~8.0, 4.8
H3Benzoate (B1203000)7.9 - 8.1dd (doublet of doublets)~7.8, 1.5
H6Benzoate7.8 - 8.0dd (doublet of doublets)~7.8, 1.0
H5Benzoate7.4 - 7.6td (triplet of doublets)~7.8, 1.5
H4Benzoate7.2 - 7.4td (triplet of doublets)~7.8, 1.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies all unique carbon environments within the molecule. The spectrum of this compound is expected to display 12 distinct signals, corresponding to the 5 carbons of the pyridine ring, the 6 carbons of the benzoate ring, and the single carbonyl carbon of the ester.

The carbonyl carbon (C=O) is the most deshielded, typically appearing in the δ 160-170 ppm range. The aromatic carbons resonate between δ 110-160 ppm. The carbon atom attached to the iodine (C2) is expected to show a signal at a higher field (around δ 90-100 ppm) due to the heavy atom effect. rsc.org The carbons of the pyridine ring are also found in the aromatic region, with their specific shifts influenced by the ring nitrogen. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structural motifs. rsc.orgrsc.orgchemicalbook.com

Carbon Assignment Ring/Group Predicted δ (ppm)
C=OEster162 - 165
C2'Pyridine148 - 152
C6'Pyridine146 - 150
C4'Pyridine135 - 139
C3'Pyridine145 - 148
C5'Pyridine123 - 126
C1Benzoate132 - 135
C2Benzoate92 - 95
C3Benzoate139 - 142
C4Benzoate131 - 134
C5Benzoate128 - 130
C6Benzoate133 - 136

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₂H₈INO₂, by providing a highly accurate mass measurement of the molecular ion [M]⁺. The nominal molecular weight is approximately 325.1 g/mol .

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The primary cleavage is expected at the ester linkage, which is the weakest bond. This can occur in two ways, leading to key fragment ions:

Cleavage of the C-O bond to yield the 2-iodobenzoyl cation ([C₇H₄IO]⁺, m/z = 231).

Cleavage of the O-C(pyridine) bond to yield the pyridin-3-ol radical cation or related fragments.

Further fragmentation could involve the loss of a carbon monoxide (CO) molecule from the benzoyl cation to give the 2-iodophenyl cation ([C₆H₄I]⁺, m/z = 203). sapub.org The molecular ion peak [M]⁺ would be observed, along with peaks corresponding to these and other smaller fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
325Molecular Ion [M]⁺[C₁₂H₈INO₂]⁺
2312-Iodobenzoyl cation[C₇H₄IO]⁺
2032-Iodophenyl cation[C₆H₄I]⁺
127Iodine cation[I]⁺
94Pyridin-3-oxy cation[C₅H₄NO]⁺
78Pyridyl cation[C₅H₄N]⁺

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is dominated by vibrations characteristic of the ester and the two aromatic rings.

A strong absorption band is expected in the FT-IR spectrum between 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the aromatic ester. The C-O stretching vibrations of the ester linkage will produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions. Aromatic C=C and C=N ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, appear in the 690-900 cm⁻¹ range. The C-I stretch is expected to be a weak band in the far-infrared region, typically around 500-600 cm⁻¹. rsc.org

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H StretchAromatic3000 - 3100Medium-Weak
C=O StretchEster1730 - 1750Strong
C=C / C=N StretchAromatic Rings1450 - 1600Medium-Strong
C-O-C Asymmetric StretchEster1250 - 1300Strong
C-O-C Symmetric StretchEster1100 - 1150Strong
C-H Out-of-Plane BendAromatic690 - 900Strong
C-I StretchIodo-aromatic500 - 600Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. This compound contains multiple chromophores—the pyridine ring, the iodinated benzene (B151609) ring, and the carbonyl group—which give rise to characteristic absorptions.

The spectrum is expected to show intense absorption bands in the UV region, primarily below 300 nm. These bands correspond to π → π* transitions within the conjugated systems of the pyridine and benzoate rings. The ester carbonyl group can also exhibit a weak n → π* transition, which may be obscured by the more intense π → π* absorptions. The combination of the two aromatic systems through the ester linkage creates an extended conjugated system that can influence the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

The analysis would likely show a non-planar conformation, with a significant dihedral angle between the plane of the pyridine ring and the plane of the benzoate ring. This twist is due to steric hindrance and the optimization of electronic interactions.

Furthermore, the crystal structure would elucidate the network of intermolecular interactions that govern the crystal packing. Potential interactions include:

Halogen Bonding: The iodine atom, acting as a Lewis acidic halogen bond donor, could interact with the nitrogen atom of a neighboring pyridine ring or the carbonyl oxygen. mdpi.comnih.gov

Hydrogen Bonding: Weak C-H···O hydrogen bonds may form between aromatic protons and the ester carbonyl oxygen. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules may engage in offset or face-to-face π-π stacking interactions.

Analysis of Halogen Bonding Interactions

There is no available crystallographic data for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other public repositories. Such data is essential for the empirical analysis of halogen bonding interactions, which are directional, non-covalent interactions involving a halogen atom. Without a crystal structure, it is impossible to determine the specific bond lengths, angles, and intermolecular contacts between the iodine atom of the 2-iodobenzoate moiety and potential halogen bond acceptors, such as the nitrogen atom of the pyridine ring or oxygen atoms of the ester group in adjacent molecules in the solid state. Consequently, a detailed discussion of these interactions for this specific compound cannot be provided.

Confirmation of Regiochemistry and Stereochemistry

The synthesis of this compound from 2-iodobenzoic acid and 3-hydroxypyridine (B118123) inherently defines its regiochemistry. The ester linkage is formed between the carboxyl group of the benzoic acid at position 1 and the hydroxyl group of the pyridine at position 3, with the iodo-substituent at position 2 of the benzoate ring. While the synthesis confirms this connectivity, a detailed spectroscopic confirmation beyond routine characterization is not published.

Advanced spectroscopic techniques, such as 2D NMR (COSY, HSQC, HMBC), would be required for an unambiguous assignment of all proton and carbon signals and to confirm the precise regiochemical arrangement. Similarly, while the molecule does not possess a chiral center and therefore does not have stereoisomers in the classical sense, a detailed analysis of its conformational preferences in solution or the solid state is absent from the literature.

Computational and Theoretical Chemistry Studies on Pyridin 3 Yl 2 Iodobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization. Using DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. This process involves finding the minimum energy structure on the potential energy surface. For Pyridin-3-yl 2-iodobenzoate (B1229623), this would involve calculating bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for Pyridin-3-yl 2-iodobenzoate (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-O (ester)Data not available
Bond LengthC=O (ester)Data not available
Bond LengthC-IData not available
Bond AngleO-C-C (ester)Data not available
Dihedral AnglePyridyl-EsterData not available

Note: This table is illustrative. No published data for this compound could be located.

DFT calculations can be used to determine the total electronic energy of a molecule, which is a key indicator of its stability. By comparing the energies of different isomers or conformers, the most stable form can be identified. The energy change (∆E) in chemical reactions involving this compound could also be calculated to predict reaction thermodynamics.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Note: This table is illustrative. No published data for this compound could be located.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to define atoms, bonds, and other chemical concepts. It is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds and halogen bonds, by locating bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the interactions.

For this compound, QTAIM could be employed to investigate potential intramolecular interactions between the iodine atom and the pyridine (B92270) nitrogen or the ester group.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites on the molecule.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling can be used to elucidate the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This approach is invaluable for understanding reaction kinetics and for designing more efficient catalytic processes. Studies on this compound could involve modeling its synthesis or its participation in catalytic cycles.

Applications of Pyridin 3 Yl 2 Iodobenzoate in Advanced Chemical Research

As a Scaffold for the Synthesis of Complex Organic Molecules

The strategic combination of a pyridine (B92270) moiety and a reactive iodobenzoate ester makes Pyridin-3-yl 2-iodobenzoate (B1229623) a promising scaffold for constructing a diverse range of complex organic molecules. Its constituent parts are integral to many biologically active compounds and functional materials.

Precursor to Quinolone Skeletons

While direct synthesis of quinolone skeletons using Pyridin-3-yl 2-iodobenzoate is not prominently documented, the synthesis of related pyridine-quinoline hybrids is an active area of research. nih.gov For instance, novel PIM-1 kinase inhibitors with a pyridine-quinoline structure have been developed, demonstrating the importance of this hybrid scaffold in medicinal chemistry. nih.gov The general synthetic strategies often involve the condensation and cyclization of substituted pyridines and anilines. The 2-iodobenzoate portion of this compound could theoretically be leveraged in metal-catalyzed cross-coupling reactions to form a carbon-carbon bond with an appropriate amine-containing fragment, which could then undergo intramolecular cyclization to form the quinolone or quinazolinone core. A recently developed method for synthesizing 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas, showcasing an alternative metal-free pathway to similar structures. nih.gov

Building Block for Heteroaromatic Esters

This compound is, by its nature, a heteroaromatic ester. This class of compounds serves as crucial building blocks for more elaborate molecules. Research on similar structures, such as S-(pyridin-2-yl) benzothioesters, highlights their role as reagents for the mono-acylation of pyrrolic species, leading to the formation of multifunctional tetrapyrroles. nih.gov The electronic properties of the substituents on the phenyl ring of these building blocks can influence the intermolecular interactions and crystal packing of the final products. nih.gov In a different context, aromatic esters derived from natural sources like nipagin (methyl p-hydroxybenzoate) have been used to synthesize high-performance aromatic poly(ether ester)s, demonstrating the utility of such building blocks in polymer chemistry. rsc.org These polymers exhibit excellent thermal stability and mechanical properties, indicating that heteroaromatic esters are valuable in creating advanced materials. rsc.org

Intermediate in Imidazo[1,2-a]-N-Heterocycle Synthesis

The imidazo[1,2-a]pyridine (B132010) scaffold is a "privileged" structure in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem. nih.govresearchgate.net The synthesis of this heterocyclic system is a major focus of chemical research. Typically, these syntheses involve the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related three-component reaction. nih.govresearchgate.net While this compound is not a direct precursor in these common pathways, its pyridine nitrogen is nucleophilic and could potentially react with suitable reagents. A plausible, albeit undocumented, route could involve a transformation where the ester is converted into a different functional group that then participates in a cyclization to form the imidazole (B134444) ring fused to the existing pyridine ring. The field has seen extensive development of synthetic methods, including transition-metal-catalyzed reactions and multi-component strategies to build the imidazo[1,2-a]pyridine core. researchgate.netmdpi.com

Potential in Materials Science Applications

Components in Advanced Materials (e.g., Polymers and Coatings)

There is currently no available scientific literature or research data that documents the specific use of this compound as a component in the formulation or synthesis of polymers and coatings. Searches of chemical databases and research publications did not yield any studies detailing its incorporation into polymeric matrices or coating formulations.

Use in Organic Light-Emitting Diode (OLED) Host Materials

Similarly, a thorough review of scientific literature and patent databases reveals no specific mention of this compound being utilized as a host material in Organic Light-Emitting Diodes (OLEDs). While pyridine-containing compounds are a subject of interest in OLED research for their electronic properties, no studies have been found that specifically investigate or report the application of this compound in this context. Consequently, there are no research findings or performance data to present in this area.

Future Directions and Emerging Research Avenues for Pyridin 3 Yl 2 Iodobenzoate

Exploration of Novel Catalytic Systems for Transformations Involving the Compound

The presence of a reactive carbon-iodine bond in Pyridin-3-yl 2-iodobenzoate (B1229623) makes it an excellent candidate for a variety of cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to transform this functional group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to Pyridin-3-yl 2-iodobenzoate could yield a diverse array of derivatives. For instance, Sonogashira coupling with terminal alkynes would introduce new carbon-carbon bonds, leading to precursors for complex heterocyclic systems. Similarly, Suzuki and Stille couplings could be employed to introduce aryl, heteroaryl, or vinyl groups, significantly expanding the molecular diversity accessible from this starting material.

Beyond palladium, there is a growing interest in using more earth-abundant and less toxic metals as catalysts. Copper-catalyzed cross-coupling reactions, for example, have shown great promise for the formation of carbon-heteroatom bonds. nih.gov The development of copper-based catalytic systems for the amination, etherification, or thiolation of this compound would provide access to a new range of compounds with potential applications in medicinal chemistry and materials science. A representative example of a copper-catalyzed C-S cross-coupling is shown in the table below.

EntryAryl IodideThiolCatalystLigandBaseSolventYield (%)
14-Iodoanisole4-MethylbenzenethiolNiCl2(dme)dtbbpyK3PO4DMA95
21-IodonaphthaleneBenzenethiolNiCl2(dme)dtbbpyK3PO4DMA92
32-Iodopyridine4-ChlorobenzenethiolNiCl2(dme)dtbbpyK3PO4DMA88
Data adapted from a study on Ni-catalyzed cross-couplings, illustrating potential conditions for analogous reactions with this compound.

Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of challenging bonds under mild conditions. nih.gov The application of photoredox-mediated nickel catalysis to the cross-coupling of this compound with various nucleophiles could offer a highly efficient and selective route to novel derivatives. nih.gov

Investigation of Underexplored Reactivity Pathways and Derivatization

Beyond established cross-coupling reactions, the unique structure of this compound invites the exploration of less conventional reactivity pathways. The ortho-iodobenzoate motif is known to participate in a variety of interesting transformations.

One such pathway is the generation of benzyne (B1209423) intermediates. organic-chemistry.org Treatment of this compound with a strong base could lead to the formation of a highly reactive aryne, which could then be trapped with a variety of dienes or nucleophiles in cycloaddition or addition reactions, respectively. This would provide a powerful method for the rapid construction of complex polycyclic scaffolds.

The iodine atom in 2-iodobenzoates can also be oxidized to a hypervalent state, creating highly reactive iodinanes. acs.org These hypervalent iodine reagents can then be used in a variety of oxidative transformations, such as the transfer of the pyridinyloxycarbonyl group to nucleophiles. This would represent a novel and potentially very useful application of this compound as a reagent in its own right.

The pyridine (B92270) ring itself also offers opportunities for derivatization. For example, electrophilic aromatic substitution on the pyridine ring, if regioselectively controlled, could introduce additional functional groups. Alternatively, the nitrogen atom of the pyridine ring could be quaternized or oxidized to an N-oxide, which would significantly alter the electronic properties and reactivity of the entire molecule.

Advanced Computational Studies for Predictive Chemical Design

To guide and accelerate the discovery of new reactions and applications for this compound, advanced computational studies will be indispensable. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. nih.gov

For example, DFT calculations could be used to:

Predict the most favorable sites for nucleophilic and electrophilic attack.

Model the transition states of potential reactions to understand their feasibility and predict their outcomes. nih.gov

Elucidate the mechanism of catalytic cycles involving this compound. nih.gov

Design new catalysts that are specifically tailored for transformations of this compound.

Molecular dynamics simulations could also be employed to study the conformational behavior of this compound and its derivatives, as well as their interactions with biological targets or in condensed phases. researchgate.net This information would be crucial for the rational design of new functional molecules with specific properties.

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT)Calculation of electronic structure and reaction energetics.Prediction of reactivity, regioselectivity, and reaction mechanisms.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption spectra.Understanding of photophysical properties for photocatalysis applications.
Ab initio Molecular DynamicsSimulation of reaction pathways in the presence of solvent.Elucidation of solvent effects on reactivity and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of interactions with a biological target (e.g., an enzyme).Rational design of bioactive molecules.

Development of Scalable and Sustainable Synthetic Protocols for Industrial Relevance

For this compound to find widespread application, the development of scalable and sustainable synthetic protocols is essential. Traditional methods for the synthesis of similar aryl esters often rely on harsh reaction conditions, stoichiometric reagents, and expensive catalysts, which are not ideal for large-scale production. researchgate.net

Future research should focus on the development of "green" synthetic methods that utilize:

Catalytic amounts of reagents: Minimizing waste and improving atom economy.

Environmentally benign solvents: Such as water, ethanol, or supercritical CO2. nih.gov

Energy-efficient reaction conditions: Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption. nih.govacsgcipr.org

One promising approach could be the development of a one-pot synthesis of this compound from simple precursors, which would streamline the synthetic process and reduce the need for purification of intermediates. The use of polymer-supported reagents or catalysts could also facilitate product isolation and catalyst recycling, further enhancing the sustainability of the synthesis. researchgate.net

Integration into Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. beilstein-journals.org The integration of this compound or its precursors into MCRs would open up new avenues for the creation of novel molecular scaffolds.

For example, the pyridine moiety could participate in Hantzsch-type pyridine synthesis or related MCRs to construct more complex polycyclic systems. The 2-iodobenzoate portion could be incorporated into MCRs that tolerate the presence of an aryl halide, which could then be used as a handle for further diversification.

Iodine itself can act as a catalyst in certain MCRs, and it is conceivable that the iodine atom in this compound could play a dual role as both a functional group for derivatization and a catalytic species in a one-pot transformation. The development of novel MCRs that are specifically designed to exploit the unique reactivity of this compound would be a significant advance in the field of synthetic chemistry.

MCR TypePotential Role of this compound or its PrecursorsResulting Scaffold
Ugi ReactionAs the carboxylic acid component (2-iodobenzoic acid) or amine component (3-aminopyridine).Highly functionalized acyclic or cyclic peptidomimetics.
Passerini ReactionAs the carboxylic acid component (2-iodobenzoic acid).α-Acyloxy carboxamides.
Biginelli ReactionAs the aldehyde component (if derivatized) or urea (B33335) component (if derivatized).Dihydropyrimidinones.
Hantzsch Dihydropyridine SynthesisAs the aldehyde component (if derivatized).Dihydropyridines.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its use in a wide range of applications, from the synthesis of new pharmaceuticals to the development of novel materials.

Q & A

Q. Table 1. Optimization of Pd-Catalyzed Carbonylative Cyclization

LigandSolventTemp (°C)Yield (%)Reference
dpppToluene9585
XantphosDMF11072
NoneTHF8015

Q. Table 2. Key NMR Assignments for this compound

Proton/Groupδ (ppm)MultiplicityCorrelation (HMBC)
Pyridine C-H8.42d (J = 4.8 Hz)C=O (165 ppm)
Ester CH₃3.91sC=O, I-C6H4
I-C6H47.55–7.89mPyridine C2/C4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.